molecular formula C25H36N2O2S B11588403 (5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11588403
M. Wt: 428.6 g/mol
InChI Key: FGIYTYWROSSJSH-HKWRFOASSA-N
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Description

(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a tert-butyl substituted phenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps. The starting materials include cyclohexylamine, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and methyl isothiocyanate. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group yields a quinone derivative, while reduction of the imidazolidinone ring produces an imidazolidine derivative.

Scientific Research Applications

(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific structural features, such as the combination of a cyclohexyl group, a tert-butyl substituted phenyl group, and an imidazolidinone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H36N2O2S

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C25H36N2O2S/c1-24(2,3)18-13-16(14-19(21(18)28)25(4,5)6)15-20-22(29)27(23(30)26(20)7)17-11-9-8-10-12-17/h13-15,17,28H,8-12H2,1-7H3/b20-15-

InChI Key

FGIYTYWROSSJSH-HKWRFOASSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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